molecular formula C7H7ClN2 B2637543 5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 1146970-26-4

5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2637543
CAS No.: 1146970-26-4
M. Wt: 154.6
InChI Key: BJOJWDWNAMHDKG-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and its molecular weight is 152.58 .


Molecular Structure Analysis

The SMILES string representation of the molecule is Clc1ccc2[nH]ccc2n1 . This representation provides a way to visualize the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a boiling point of 288.2±40.0 °C and a density of 1.291±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Antibacterial Applications

Research has demonstrated the synthesis of pyrrolopyridine analogs, such as 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, showcasing potential antibacterial activity in vitro (Toja et al., 1986).

Synthesis of Heterocyclic Compounds

Efficient synthesis methods have been developed for 4-substituted 7-azaindole derivatives using 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as versatile building blocks, highlighting the compound's utility in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Organic Electronics and Semiconductors

Studies on nitrogen-embedded small molecules derived from 1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione and its chlorinated derivatives have explored their optical, electrochemical properties, self-assembly behavior, and n-channel transport characteristics, contributing to the field of organic electronics and semiconductors (Zhou et al., 2019).

Photophysical Properties

The synthesis of pyrazolopyridine annulated heterocycles and the study of substituent effects on their fluorescence properties have been conducted, showcasing the influence of 4-chloro-5-chloroethyl side chains on the photophysical characteristics of these compounds (Patil et al., 2011).

Crystallographic and Structural Analysis

Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been investigated through experimental charge density analysis and DFT studies, providing insights into the compound's molecular and electronic structure (Hazra et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed, and H318 - Causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth (P301 + P312 + P330) .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOJWDWNAMHDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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